molecular formula C25H19ClFNO4 B2457946 3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866809-25-8

3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2457946
CAS No.: 866809-25-8
M. Wt: 451.88
InChI Key: XPJVYHTXBCLTGW-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a dihydroquinolin-4-one core, a scaffold of significant interest in medicinal chemistry and chemical biology research. This compound is characterized by its distinct substitution pattern, which includes a 4-chlorobenzoyl group at the 3-position, a 2-fluorobenzyl group at the 1-position, and dimethoxy groups at the 6- and 7-positions. These functional groups are known to influence the molecule's electronic properties, lipophilicity, and potential for target binding, making it a valuable chemical tool for probe discovery and structure-activity relationship (SAR) studies. While the specific biological profile and mechanism of action for this compound require further empirical investigation, molecules based on the dihydroquinolin-4-one scaffold and related structures have been explored in various research contexts . Potential research applications include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening against therapeutic targets, or a structural analog for investigating enzyme inhibition. Researchers can utilize this compound to explore its physicochemical characteristics and biochemical interactions in controlled laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFNO4/c1-31-22-11-18-21(12-23(22)32-2)28(13-16-5-3-4-6-20(16)27)14-19(25(18)30)24(29)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJVYHTXBCLTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core is reacted with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where the quinoline core is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced through methylation reactions, where the quinoline core is reacted with methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The compound can be reduced to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl or hydroxyl groups, while reduction may yield quinoline derivatives with fewer functional groups.

Scientific Research Applications

3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate various cellular pathways and processes, leading to the observed biological activities. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects.

Comparison with Similar Compounds

3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core and various substituents, such as chloroquine and quinine, which are used as antimalarial drugs.

    Benzoyl Derivatives: Compounds with a benzoyl group, such as benzoyl peroxide, which is used as an acne treatment.

    Fluorobenzyl Derivatives: Compounds with a fluorobenzyl group, such as fluoxetine, which is used as an antidepressant.

Biological Activity

3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the following components:

  • Chlorobenzoyl group : Known for its role in enhancing biological activity.
  • Fluorophenyl group : Contributes to lipophilicity and may influence receptor binding.
  • Dimethoxy group : Often associated with increased bioavailability.

Pharmacological Properties

The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as an anticancer agent and its effects on neurological disorders.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
  • Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

The compound's neuroprotective properties have also been explored:

  • Cholinesterase Inhibition : Similar compounds have shown promise as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in managing Alzheimer's disease .
  • Case Study : A derivative was tested for its ability to cross the blood-brain barrier and showed no cytotoxicity at therapeutic concentrations, indicating its potential for treating neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Cholinesterase InhibitionInhibits AChE and MAO
NeuroprotectionProtects against neurodegeneration

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Studies :
    • Compounds similar to this compound were shown to inhibit tumor growth in xenograft models.
    • The mechanism involved targeting specific signaling pathways associated with cell survival and proliferation.
  • Neuropharmacology :
    • Research indicated that the compound could modulate neurotransmitter levels, potentially providing therapeutic benefits in conditions like Alzheimer's disease.
    • The ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic studies.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Substitution : Fluorinated aromatic compounds (e.g., 2-fluorobenzyl chloride) react with dihydroquinoline precursors to introduce the benzyl group.
  • Acylation : 4-Chlorobenzoyl chloride is used to acylate the quinoline core.
  • Purification : Recrystallization (using solvents like ethanol or dichloromethane) or column chromatography (silica gel with ethyl acetate/hexane gradients) ensures >95% purity .
    • Optimization : Reaction conditions (e.g., 60–80°C, anhydrous environment) and stoichiometric ratios (1:1.2 for acylating agents) are critical for yields >70% .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl protons as doublets) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities (<2%) and validate molecular weight (e.g., [M+H]+^+ at m/z 455.1) .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 57.84° between quinoline and benzoyl groups) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in DMSO (≥10 mg/mL) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .
  • Stability : Stable at −20°C for >6 months in inert atmospheres. Degrades under prolonged UV exposure (t1/2_{1/2} ~48 hours) or acidic/basic conditions (pH <3 or >11) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Conflicting IC50_{50} values in kinase inhibition assays (e.g., 0.5 μM vs. 2.1 μM) may arise from:

  • Assay Variability : Differences in ATP concentrations (1 mM vs. 10 μM) or enzyme isoforms .
  • Compound Batch Purity : Impurities >5% (e.g., unreacted fluorobenzyl intermediates) can skew results .
    • Resolution : Standardize protocols (e.g., Eurofins Panlabs KinaseProfiler) and validate purity via LC-MS before assays .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding to ATP-binding pockets (e.g., CDK2 kinase). Key interactions:

  • Chlorobenzoyl group forms halogen bonds with Lys88.
  • Fluorophenylmethyl group engages in π-π stacking with Phe82 .
    • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD <2 Å) .

Q. How can the compound’s environmental impact be assessed in ecotoxicological studies?

  • Experimental Design :

  • Fate Analysis : Use OECD 308 guidelines to measure biodegradation in aquatic systems (half-life >60 days suggests persistence) .
  • Toxicity Testing : Daphnia magna acute toxicity (EC50_{50} >10 mg/L indicates low risk) and algal growth inhibition (NOEC <1 mg/L) .

Methodological Challenges

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow Chemistry : Microreactors (e.g., Corning AFR) enable precise temperature control (70±1°C) and reduce side reactions (yield increase from 65% to 82%) .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C for debenzylation) enhance recyclability and reduce metal contamination .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?

  • SAR Studies :

  • Methoxy Groups : Critical for membrane permeability (cLogP ~3.5); replacing with ethoxy increases hydrophobicity (cLogP ~4.2) but reduces solubility .
  • Fluorophenyl Position : Ortho-substitution (2-fluorophenyl) enhances steric hindrance, reducing off-target binding compared to para-substituted analogs .

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